molecular formula C27H28N2O7 B151204 (Z)-肉桂酰西尼地平 CAS No. 146924-45-0

(Z)-肉桂酰西尼地平

货号 B151204
CAS 编号: 146924-45-0
分子量: 492.5 g/mol
InChI 键: KJEBULYHNRNJTE-FLIBITNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilnidipine is a dihydropyridine calcium channel blocker with action on both N- and L-type calcium channels used to treat hypertension . It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995 .


Synthesis Analysis

The synthesis of Cilnidipine involves a multicomponent Hantzsch condensation reaction to prepare a library of 13 N-labelled 1,4-dihydropyridines from [13N]ammonia .


Molecular Structure Analysis

Cilnidipine has a molecular formula of C27H28N2O7 and an average molecular weight of 492.528 . Solid-state characterization was performed by FTIR, DSC, SEM, and XRD .


Chemical Reactions Analysis

Cilnidipine is a BCS class II drug, indicating it has poor water solubility and high permeability . It’s a probable candidate for designing novel drug delivery systems due to its poor water solubility, unreliable oral absorption, and poor bioavailability .


Physical And Chemical Properties Analysis

Cilnidipine is a yellow crystalline solid that is soluble in DMSO (> 25 mg/ml), ethanol (20 mg/ml), and methanol, but has poor water solubility (≤ 2 mg/ml) .

科学研究应用

改进合成

  • 袁(2006)的一项研究重点关注西尼地平的合成工艺的改进,从肉桂醇开始,经过酯化、胺化和缩合环化,总产率达到 57.3%。该改进程序被描述为简单、合理和可行,表明该药物的生产效率有了提高 西尼地平的改进合成

作用机制

  • 高桥(2009)强调了西尼地平独特的作用机制,指出了它对调节交感神经递质释放的 N 型钙通道的抑制作用。该特性将西尼地平与经典钙通道阻滞剂区分开来,并表明它具有广泛的治疗应用潜力,包括肾脏保护、神经保护和心脏保护作用 西尼地平:新一代钙通道阻滞剂

提高口服生物利用度

  • 刘等人(2020)开发了一种西尼地平纳米混悬液,以提高其溶解速率和口服生物利用度。该制剂显示出该药物的生物利用度显着增加,表明了一种有希望的方法,可以提高西尼地平在高血压治疗中的临床应用 湿法研磨制备西尼地平纳米混悬液的方法

比较研究

  • 与其他钙通道阻滞剂的比较表明,西尼地平在不引起反射性心动过速的情况下具有管理动态血压的优异能力。这归因于它对 N 型钙通道的阻断,进一步支持了它独特的治疗特征 西尼地平和氨氯地平对动态血压影响的比较

肾脏保护作用

  • 藤田等人(2007)的一项关键研究表明,在慢性肾病高血压患者中,西尼地平与肾素-血管紧张素抑制剂联合使用时具有抗蛋白尿作用。这表明它在预防蛋白尿进展方面比氨氯地平更有效,表明它在肾脏保护中具有潜在作用 钙通道阻滞剂西尼地平的抗蛋白尿作用

神经保护特性

  • 西尼地平的神经保护作用已被研究,证明了它具有减少氧化应激和增强神经元存活信号的潜力。这表明该药物可用于与神经元损伤和功能障碍相关的疾病 西尼地平介导神经保护作用

作用机制

Target of Action

Cilnidipine, a dihydropyridine calcium channel blocker, primarily targets both N- and L-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium, thereby suppressing the contraction of blood vessels and reducing blood pressure . Additionally, it works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Biochemical Pathways

Cilnidipine’s action on calcium channels affects several biochemical pathways. One such pathway involves the calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitochondrial permeability transition pore (mPTP). By regulating this pathway, cilnidipine can exert protective effects, such as in contrast-induced nephropathy .

Pharmacokinetics

Cilnidipine, being a BCS class II drug, has poor water solubility, unreliable oral absorption, and poor bioavailability . Its pharmacokinetic properties can be improved through novel drug delivery systems . A study on rats showed that the maximal concentration (Cmax) of cilnidipine was observed to be 338 ± 13.85 ng/mL, and the half-life was found to be 1.08 ± 0.21 hours .

Result of Action

The primary result of cilnidipine’s action is the reduction of blood pressure. It achieves this safely and effectively without causing excessive blood pressure reduction or tachycardia . By blocking calcium influx and suppressing the contraction of blood vessels, cilnidipine helps in managing hypertension .

Action Environment

The action, efficacy, and stability of cilnidipine can be influenced by various environmental factors. For instance, hypoxia/reoxygenation conditions can affect the drug’s action on calcium channels . Furthermore, the drug’s effectiveness can vary depending on the patient’s physiological conditions, such as the presence of other diseases or the use of other medications .

安全和危害

Cilnidipine is a material that will not burn under typical fire conditions .

未来方向

Cilnidipine has shown promise in improving insulin sensitivity , and its solid dispersion prepared by a solvent evaporation method using PVP as a carrier can be utilized for enhancing its solubility . Further studies are needed to substantiate these findings .

生化分析

Biochemical Properties

(Z)-Cinnamyl Cilnidipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets L-type and N-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and reduced blood pressure. Additionally, (Z)-Cinnamyl Cilnidipine interacts with enzymes such as cytochrome P450, which is involved in its metabolism . The compound’s interaction with these enzymes and proteins is crucial for its pharmacokinetic and pharmacodynamic properties.

Cellular Effects

(Z)-Cinnamyl Cilnidipine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of calcium influx affects the contraction of vascular smooth muscle cells, leading to vasodilation . Moreover, (Z)-Cinnamyl Cilnidipine has been shown to impact gene expression related to calcium homeostasis and vascular tone. Its effects on cellular metabolism include alterations in ATP production and mitochondrial function.

Molecular Mechanism

The molecular mechanism of (Z)-Cinnamyl Cilnidipine involves its binding to L-type and N-type calcium channels, blocking the entry of calcium ions into cells . This action reduces intracellular calcium levels, leading to relaxation of vascular smooth muscle cells and decreased blood pressure. Additionally, (Z)-Cinnamyl Cilnidipine inhibits the release of norepinephrine from sympathetic nerve terminals, further contributing to its antihypertensive effects. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and elimination from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-Cinnamyl Cilnidipine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . Studies have shown that (Z)-Cinnamyl Cilnidipine maintains its antihypertensive effects over extended periods, although its efficacy may decrease with prolonged use. The compound’s stability and degradation are crucial factors in its therapeutic application.

Dosage Effects in Animal Models

The effects of (Z)-Cinnamyl Cilnidipine vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, (Z)-Cinnamyl Cilnidipine can cause toxic effects, including hypotension and bradycardia. Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use. The compound’s safety and efficacy profile in animal models provide valuable insights for its clinical application.

Metabolic Pathways

(Z)-Cinnamyl Cilnidipine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes dehydrogenation and demethylation, resulting in the formation of various metabolites. These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetic profile. The interaction of (Z)-Cinnamyl Cilnidipine with metabolic enzymes can also influence its therapeutic efficacy and potential drug interactions.

Transport and Distribution

The transport and distribution of (Z)-Cinnamyl Cilnidipine within cells and tissues are facilitated by passive diffusion and carrier-mediated transport mechanisms . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various tissues. (Z)-Cinnamyl Cilnidipine interacts with plasma proteins, which can affect its distribution and bioavailability. The compound’s localization in specific tissues, such as the liver and kidneys, is crucial for its metabolism and excretion.

Subcellular Localization

(Z)-Cinnamyl Cilnidipine exhibits specific subcellular localization, primarily targeting the plasma membrane and endoplasmic reticulum . The compound’s interaction with calcium channels and other membrane-bound proteins is essential for its pharmacological effects. Additionally, (Z)-Cinnamyl Cilnidipine may undergo post-translational modifications that influence its targeting to specific cellular compartments. Understanding the subcellular localization of (Z)-Cinnamyl Cilnidipine provides insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146924-45-0
Record name Cilnidipine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CILNIDIPINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。